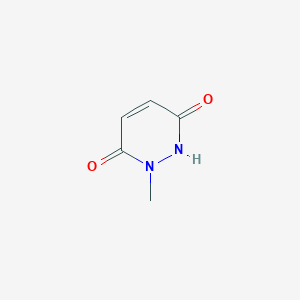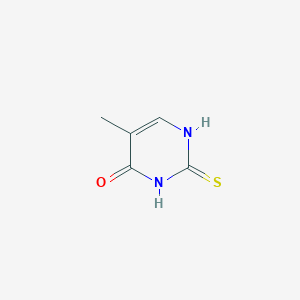
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine, also known as ABDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ABDM is a pyrimidine derivative that exhibits remarkable biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
科学的研究の応用
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory diseases and infections. Moreover, 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been reported to have a synergistic effect when used in combination with other anti-cancer drugs, indicating its potential as a chemotherapeutic agent.
作用機序
The mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer progression and inflammation. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. Moreover, 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is its broad-spectrum anti-cancer activity, which makes it a potential candidate for the treatment of a variety of cancer types. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, further studies are needed to fully understand the mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine and its potential side effects.
将来の方向性
There are several future directions for the research and development of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. One potential direction is the optimization of the synthesis method to improve the yield and purity of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. Another direction is the evaluation of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine in pre-clinical and clinical studies to determine its safety and efficacy as a therapeutic agent. Moreover, further studies are needed to fully understand the mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine and its potential applications in the treatment of cancer and inflammatory diseases.
合成法
The synthesis of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine involves the reaction of 5-bromo-2,6-dimethoxypyrimidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to produce 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. The yield of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of reagents used.
特性
CAS番号 |
148214-54-4 |
|---|---|
分子式 |
C8H10BrN3O3 |
分子量 |
276.09 g/mol |
IUPAC名 |
N-(5-bromo-2,6-dimethoxypyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H10BrN3O3/c1-4(13)10-6-5(9)7(14-2)12-8(11-6)15-3/h1-3H3,(H,10,11,12,13) |
InChIキー |
MIJQZPWDRPMPIN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=NC(=N1)OC)OC)Br |
正規SMILES |
CC(=O)NC1=C(C(=NC(=N1)OC)OC)Br |
同義語 |
4-acetylamino-5-bromo-2,6-dimethoxypyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




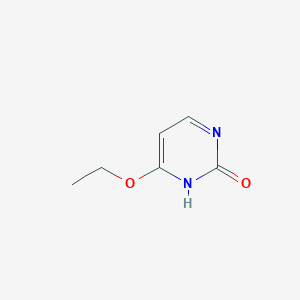


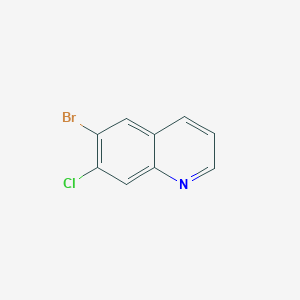
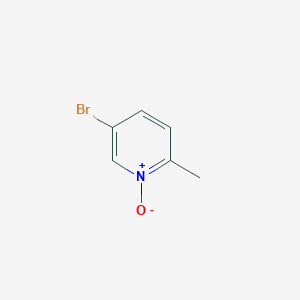
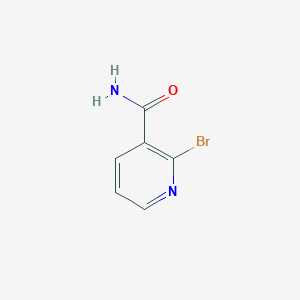
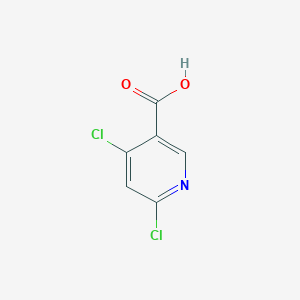
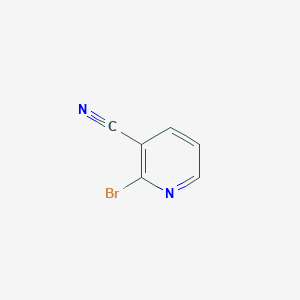

![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)

